molecular formula C15H24O B8388931 Heptyl(3,5-dimethylphenyl) ether

Heptyl(3,5-dimethylphenyl) ether

Cat. No. B8388931
M. Wt: 220.35 g/mol
InChI Key: GYVFIEGIAOWSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptyl(3,5-dimethylphenyl) ether is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Heptyl(3,5-dimethylphenyl) ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptyl(3,5-dimethylphenyl) ether including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

1-heptoxy-3,5-dimethylbenzene

InChI

InChI=1S/C15H24O/c1-4-5-6-7-8-9-16-15-11-13(2)10-14(3)12-15/h10-12H,4-9H2,1-3H3

InChI Key

GYVFIEGIAOWSCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC(=CC(=C1)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A screw cap test tube was charged with n-heptanol (283 μL, 2.00 mmol), 3,5-dimethyliodobenzene (144 μL, 1.00 mmol), CuI (4.75 mg, 0.025 mmol), 1,10-phenanthroline (1.80 mg, 0.01 mmol), Cs2CO3 (977 mg, 3.00 mmol) and o-xylene (1 mL). The test tube was sealed with a screw cap. The reaction mixture was stirred magnetically and heated at 120° C. for 19 hours. The reaction mixture was allowed to reach room temperature. Dodecane (227 μL, 1.00 mmol; internal standard) was added and a GC sample was filtered through Celite and eluted with CH2Cl2. GC analysis revealed 64% yield of the desired product.
Quantity
283 μL
Type
reactant
Reaction Step One
Quantity
144 μL
Type
reactant
Reaction Step One
Quantity
1.8 mg
Type
reactant
Reaction Step One
Quantity
977 mg
Type
reactant
Reaction Step One
Name
Quantity
4.75 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
227 μL
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods III

Procedure details

A screw cap test tube was charged with n-heptanol (283 μL, 2.00 mmol), 3,5-dimethyliodobenzene (144 μL, 1.00 mmol), CuI (19.0 mg, 0.100 mmol), ligand (0.200 mmol), Cs2CO3 (977 mg, 3.00 mmol) and toluene (1 mL). The test tube was sealed with a screw cap. The reaction mixture was stirred magnetically and heated at 110° C. for 39 hours. The reaction mixture was allowed to reach room temperature. Dodecane (227 μL, 1.00 mmol; internal standard) was added and a GC sample was filtered through Celite and eluted with CH2Cl2. The yield of the desired product was determined using GC analysis; the results are tabulated below.
Quantity
283 μL
Type
reactant
Reaction Step One
Quantity
144 μL
Type
reactant
Reaction Step One
[Compound]
Name
ligand
Quantity
0.2 mmol
Type
reactant
Reaction Step One
Quantity
977 mg
Type
reactant
Reaction Step One
Name
Quantity
19 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
227 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A screw cap test tube was charged with ii-heptanol (283 μl, 2.00 mmol), 3,5-dimethyliodobenzene (144 μL, 1.00 mmol), CuI (19.0 mg, 0.100 mmol), 5-methyl-1,10-phenanthroline (38.8 mg, 0.200 mmol), Cs2CO3 (977 mg, 3.00 mmol) and toluene (0.5 mL). The test tube was sealed with a screw cap. The reaction mixture was stirred magnetically and heated at 70° C. for 23 hours. The reaction mixture was allowed to reach room temperature. Dodecane (227 μL, 1.00 mmol; internal standard) was added and a GC sample was filtered through Celite and eluted with CH2Cl2. GC analysis revealed 68% yield of the desired product.
[Compound]
Name
ii
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
283 μL
Type
reactant
Reaction Step One
Quantity
144 μL
Type
reactant
Reaction Step One
Quantity
38.8 mg
Type
reactant
Reaction Step One
Quantity
977 mg
Type
reactant
Reaction Step One
Name
Quantity
19 mg
Type
catalyst
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
227 μL
Type
reactant
Reaction Step Two
Yield
68%

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